Product packaging for Disodium tin hexahydroxide(Cat. No.:CAS No. 12027-70-2)

Disodium tin hexahydroxide

Cat. No.: B089181
CAS No.: 12027-70-2
M. Wt: 243.74 g/mol
InChI Key: QBQYNDHQVIUSPP-UHFFFAOYSA-H
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Description

Contextualization within Inorganic Tin Chemistry

Disodium (B8443419) tin hexahydroxide, with the chemical formula Na₂[Sn(OH)₆], is an inorganic compound that exemplifies the chemistry of tin in its +4 oxidation state. atamanchemicals.comatamanchemicals.com It is formally a salt consisting of sodium cations (Na⁺) and the hexahydroxostannate(IV) anion ([Sn(OH)₆]²⁻). wikipedia.org The formation of this compound is a classic example of the amphoteric nature of tin(IV) oxide, which dissolves in strong bases like sodium hydroxide (B78521). wikipedia.orgnus.edu.sg

The synthesis of alkali metal stannates can be achieved by reacting elemental tin or tin(IV) oxide with a suitable metal hydroxide. atamanchemicals.comwikipedia.org For instance, dissolving metallic tin in aqueous sodium hydroxide produces the hexahydroxostannate(IV) ion. wikipedia.org A similar reaction occurs when tin(IV) oxide is treated with a base. atamanchemicals.comwikipedia.org The compound is utilized in a variety of applications, including as a stabilizer for hydrogen peroxide, in electroplating, and as a precursor in the synthesis of other tin compounds and materials. atamanchemicals.comwikipedia.orgnus.edu.sg

Nomenclature and Coordination Isomerism of Disodium Tin Hexahydroxide

The formal IUPAC name for this compound is sodium hexahydroxostannate(IV). wikipedia.org However, it is also known by several other names, including this compound, sodium stannate(IV), and disodium hexahydroxyltin. wikipedia.orgchemicalbook.com In older literature, stannates were sometimes represented with the simple oxyanion SnO₃²⁻, leading to the name sodium stannate trihydrate (Na₂SnO₃·3H₂O) for the hydrated form. atamanchemicals.comwikipedia.orgnus.edu.sg It is important to distinguish the hydrated form, Na₂[Sn(OH)₆], from the anhydrous sodium stannate, Na₂SnO₃, which is a distinct compound. wikipedia.orgnus.edu.sg

The central feature of this compound is the [Sn(OH)₆]²⁻ coordination complex. In this complex, the tin atom is the central metal ion, and it is coordinated to six hydroxide (OH⁻) ligands. The geometry of this complex anion is octahedral, which is a common arrangement for hexacoordinate tin complexes, such as the hexachlorostannate anion, [SnCl₆]²⁻. wikipedia.org The average tin-oxygen (Sn-O) bond distance in the [Sn(OH)₆]²⁻ anion is approximately 2.071 Å. atamanchemicals.comwikipedia.org

Coordination isomerism, a type of structural isomerism, typically occurs in salts where both the cation and the anion are complex ions, allowing for the exchange of ligands between them. allen.inlibretexts.orgwikipedia.org For example, [Co(NH₃)₆][Cr(CN)₆] and [Cr(NH₃)₆][Co(CN)₆] are coordination isomers. allen.inwikipedia.org Since this compound consists of a simple cation (Na⁺) and a complex anion ([Sn(OH)₆]²⁻), it does not exhibit coordination isomerism in this traditional sense.

Historical Perspectives in Stannate Research

The study of stannates has evolved over time, driven by their utility in various applications. Historically, stannates were used as opacifiers and colorants in glass and ceramics. For instance, lead stannate was used to produce opaque yellow glass. The understanding of the structure of stannate compounds has also progressed. Initially, they were often formulated as simple oxyanions like SnO₃²⁻. wikipedia.orgnus.edu.sg

Modern characterization techniques, particularly X-ray diffraction, have provided a more accurate understanding of their structures, revealing the existence of complex ions like hexahydroxostannate(IV). Research has established that Na₂[Sn(OH)₆] is isostructural with other hexahydroxometallates, such as Na₂[Ir(OH)₆]. researchgate.net This understanding has been crucial for the development of new synthetic methods and for exploring the applications of stannates in areas like materials science, for example, in the development of anode materials for lithium-ion batteries. mdpi.com

Detailed Research Findings

Recent research has focused on the synthesis and application of stannates, including this compound. Studies have explored various synthetic routes, such as alkaline pressure leaching of cassiterite (a tin ore) to produce sodium stannate. ui.ac.idrasayanjournal.co.in The efficiency of these processes is influenced by parameters like temperature, sodium hydroxide concentration, and reaction time. rasayanjournal.co.in

The crystal structure of this compound has been a subject of investigation. It is known to be isostructural with sodium hydroxidoiridate(IV), Na₂[Ir(OH)₆], which crystallizes in the trigonal space group P-31c. researchgate.net The structure consists of layers of hexagonally close-packed oxygen atoms, with sodium and tin ions occupying octahedral sites in an ordered fashion. researchgate.netresearchgate.net

PropertyValueSource
Crystal System Trigonal researchgate.net
Space Group P-31c researchgate.net
Lattice Parameter (a) 5.8276(3) Å researchgate.net
Lattice Parameter (c) 13.9930(8) Å researchgate.net
Sn-O Bond Distance (average) 2.071 Å atamanchemicals.comwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula H6NaO6Sn- B089181 Disodium tin hexahydroxide CAS No. 12027-70-2

Properties

CAS No.

12027-70-2

Molecular Formula

H6NaO6Sn-

Molecular Weight

243.74 g/mol

IUPAC Name

sodium;tin(4+);hexahydroxide

InChI

InChI=1S/Na.6H2O.Sn/h;6*1H2;/q+1;;;;;;;+4/p-6

InChI Key

QBQYNDHQVIUSPP-UHFFFAOYSA-H

SMILES

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Na+].[Na+].[Sn+4]

Canonical SMILES

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Na+].[Sn+4]

Other CAS No.

12027-70-2

physical_description

DryPowde

Pictograms

Corrosive; Irritant

Origin of Product

United States

Synthesis and Mechanistic Pathways

Aqueous-Phase Synthesis Methodologies

Aqueous-phase methods are common for the preparation of disodium (B8443419) tin hexahydroxide, primarily involving the dissolution of tin or its oxides in alkaline solutions.

Dissolution of Elemental Tin in Alkaline Media

Sn + 2NaOH + 4H₂O → Na₂[Sn(OH)₆] + 2H₂ quora.com

This reaction shows that elemental tin reacts with sodium hydroxide (B78521) and water to form the soluble sodium hexahydroxostannate(IV) and hydrogen gas. quora.com The efficiency of this dissolution is influenced by several factors. The rate of tin dissolution in oxygenated NaOH solutions is primarily controlled by the transport of oxygen to the surface of the tin. researchgate.net Interestingly, increasing the concentration of NaOH beyond 0.1 M can have a negative impact on the dissolution rate due to a decrease in oxygen diffusivity. researchgate.net For practical applications, a NaOH concentration of around 20% by weight is often used to achieve reasonable dissolution times. goldrefiningforum.com The process can be accelerated by the heat generated from dissolving NaOH in water. goldrefiningforum.com

The use of oxidizing agents is a key factor in enhancing the efficiency of tin dissolution. While the reaction can proceed with dissolved oxygen, other oxidizing agents can be employed. Hydrogen peroxide (H₂O₂) is one such agent. nih.gov The use of ultrasound has been shown to significantly improve the dissolution efficiency when using hydrogen peroxide, promoting the formation of highly reactive hydroxyl radicals. dntb.gov.uamdpi.com Another effective oxidizing agent is the iodate (B108269) ion (IO₃⁻), which has been shown to rapidly dissolve metallic tin in alkaline solutions at moderate temperatures. elsevierpure.comresearchgate.net

Dissolution of Tin Oxides in Alkaline Media

Disodium tin hexahydroxide can also be synthesized by dissolving tin oxides in an alkaline medium. Both tin(II) oxide (SnO) and tin(IV) oxide (SnO₂) can be used as starting materials.

The reaction for tin(IV) oxide is as follows:

SnO₂ + 2NaOH + 2H₂O → Na₂[Sn(OH)₆] wikipedia.orgatamanchemicals.com

This method involves heating a suspension of tin(IV) oxide in a sodium hydroxide solution. atamanchemicals.com For instance, heating to 90-100°C for 30 minutes to an hour can facilitate the reaction. atamanchemicals.com While SnO₂ is generally insoluble in water, it dissolves in strong bases like molten NaOH to form stannates. wikipedia.orgresearchgate.net

Tin(II) oxide also reacts with sodium hydroxide. The reaction is:

SnO + 2NaOH + H₂O → Na₂[Sn(OH)₄]

This initially forms sodium stannite (B86514), which can then be oxidized to sodium stannate. Tin(II) oxide is generally more reactive towards bases at normal temperatures compared to tin(IV) oxide, which may require heating. quora.com

Solid-State Synthesis Approaches

Solid-state synthesis offers an alternative route to producing sodium stannates, typically at high temperatures.

High-Temperature Roasting of Tin Dioxide and Alkali Carbonates

Anhydrous sodium stannate (Na₂SnO₃) can be prepared by roasting tin dioxide (SnO₂) with sodium carbonate (Na₂CO₃) at elevated temperatures. wikipedia.org The reaction is:

SnO₂ + Na₂CO₃ → Na₂SnO₃ + CO₂ wikipedia.org

This solid-state reaction is often carried out in a controlled atmosphere, such as a mix of carbon monoxide and carbon dioxide, to facilitate the process. wikipedia.orgmdpi.com The roasting temperature is typically in the range of 800°C to 950°C. google.comgoogle.com This method has been developed as a more environmentally friendly alternative to some aqueous processes, as it can avoid the use of additives like sodium nitrate (B79036) which can produce harmful gaseous emissions. nih.govgoogle.com In some variations of this process, a reducing agent like coke powder or anthracite is used. google.comgoogle.com

Exploration of Alternative Precursor Chemistries

Research into alternative precursors for the synthesis of this compound and related stannates is ongoing. One area of exploration is the use of organotin compounds. wikipedia.org While organotin compounds are primarily used as intermediates for other organometallic compounds, their chemistry is well-established and offers potential pathways to stannates. wikipedia.orginchem.org For example, organotin halides can be converted to mixed organic derivatives. wikipedia.org

Another approach involves the use of different sodium salts. For instance, a patented method describes the preparation of sodium stannate using tin dioxide and an organic sodium salt, with roasting temperatures between 350°C and 650°C. google.com Other research has investigated the use of cassiterite concentrates (a natural source of SnO₂) roasted with sodium carbonate under a CO-CO₂ atmosphere. mdpi.com

The synthesis of mixed-metal stannates, such as potassium sodiostannate, has also been explored using a solid-state, two-stage technique with tin dioxide, sodium hydroxide, and potassium hydroxide as starting materials. mathnet.ru

Thermodynamic and Kinetic Investigations of Formation Processes

The formation of this compound is governed by both thermodynamic and kinetic factors.

Thermodynamics: Thermodynamic data helps in understanding the feasibility and spontaneity of the reactions. The standard Gibbs free energy of formation (ΔG°f) for Sn(OH)₆²⁻ is a key parameter. Thermodynamic studies have shown that the potential for the oxidation of tin to sodium stannate decreases with increasing pH, which facilitates the dissolution of tin. mdpi.com The speciation of tin in aqueous solutions is highly dependent on pH, with Sn(II) and Sn(IV) forming different oxide or hydroxide species at different pH values. researchgate.net

Kinetics: Kinetic studies focus on the rate of the dissolution reactions. The dissolution of tin in alkaline solutions is often controlled by the rate of mass transfer of the oxidizing agent, such as oxygen, to the tin surface. researchgate.netresearchgate.net The rate of dissolution is influenced by factors like temperature, stirring speed, and the concentration of reactants. researchgate.net For example, the dissolution rate of tin increases with increasing temperature and rotation speed in a rotating disc experiment. researchgate.net

In the case of ultrasound-assisted dissolution, the kinetics are significantly enhanced. The reaction rate constant for ultrasound-assisted leaching of tin has been shown to be substantially higher than that of conventional leaching. nih.gov This is attributed to the physical and chemical effects of ultrasound, such as increased surface roughness and the generation of reactive radicals. dntb.gov.ua

Interactive Data Table: Factors Affecting Tin Dissolution

FactorEffect on Dissolution RateReference
NaOH Concentration Increases up to a point, then may decrease due to reduced oxygen diffusivity. researchgate.netnih.gov researchgate.netnih.gov
Temperature Generally increases the rate of reaction. mdpi.comresearchgate.net mdpi.comresearchgate.net
Agitation/Stirring Increases the rate by enhancing mass transfer of reactants to the tin surface. goldrefiningforum.comresearchgate.net goldrefiningforum.comresearchgate.net
Oxidizing Agent Presence of agents like O₂, H₂O₂, or IO₃⁻ is crucial for efficient dissolution. researchgate.netnih.govelsevierpure.com researchgate.netnih.govelsevierpure.com
Ultrasound Significantly enhances the dissolution rate. dntb.gov.uamdpi.comnih.gov dntb.gov.uamdpi.comnih.gov

Structural Elucidation and Crystallography

Crystal Structure Determination of Disodium (B8443419) Tin Hexahydroxide

The crystal structure of disodium tin hexahydroxide has been elucidated using techniques such as X-ray diffraction. materialsproject.orgacs.org These methods have provided a detailed picture of the atomic arrangement within the crystal lattice.

At the heart of the this compound structure lies the complex anion, [Sn(OH)₆]²⁻. In this anion, the tin(IV) ion (Sn⁴⁺) is centrally located and is bonded to six hydroxide (B78521) (OH⁻) groups. materialsproject.orgacs.org This arrangement results in an octahedral coordination geometry around the tin atom. materialsproject.org The six oxygen atoms of the hydroxide groups occupy the vertices of the octahedron, with the tin atom at its center. This octahedral arrangement is a common coordination geometry for tin(IV) compounds. rsc.org

Crystallographic data provides precise measurements of the distances between atoms and the angles between chemical bonds. In this compound, the tin-oxygen (Sn-O) bond lengths within the [Sn(OH)₆]²⁻ octahedron are all equivalent, measuring 2.09 Å. materialsproject.org The oxygen-tin-oxygen (O-Sn-O) bond angles deviate slightly from the ideal 90° and 180° angles of a perfect octahedron, indicating minor distortions in the coordination geometry. nih.goviucr.org For instance, some O-Sn-O bond angles have been reported to be around 178.7°. nih.goviucr.org The sodium ion (Na⁺) is coordinated to three oxygen atoms in a trigonal non-coplanar geometry, with Na-O bond lengths of 2.24 Å. materialsproject.org The hydrogen-oxygen (H-O) bond length within the hydroxide group is 0.97 Å. materialsproject.org

Interactive Table of Interatomic Distances
BondBond Length (Å)Source
Sn-O2.09 materialsproject.org
Na-O2.24 materialsproject.org
H-O0.97 materialsproject.org

This compound crystallizes in the trigonal R̅3 space group. materialsproject.org The structure is characterized by a two-dimensional layered arrangement, with sheets of Na₂Sn(OH)₆ oriented in the (0, 0, 1) direction. materialsproject.org The lattice parameters, which define the size and shape of the unit cell, have been determined as follows: a = 6.62 Å, b = 6.62 Å, and c = 13.61 Å, with angles α = 90.00°, β = 90.00°, and γ = 120.00°. materialsproject.org The volume of the unit cell is 517.34 ų. materialsproject.org An earlier study reported slightly different hexagonal lattice parameters of a = 5.95 Å and c = 14.17 Å. acs.org

Interactive Table of Lattice Parameters
ParameterValueSource
a (Å)6.62 materialsproject.org
b (Å)6.62 materialsproject.org
c (Å)13.61 materialsproject.org
α (°)90.00 materialsproject.org
β (°)90.00 materialsproject.org
γ (°)120.00 materialsproject.org
Volume (ų)517.34 materialsproject.org

Polymorphism and Phase Transition Studies

The existence of multiple crystalline forms, or polymorphs, can significantly influence the physical and chemical properties of a compound. While polymorphism is a widely studied phenomenon for many materials, detailed research specifically investigating the polymorphism and phase transitions of this compound (Na₂[Sn(OH)₆]) is limited in publicly available scientific literature.

The established crystal structure of this compound is trigonal, belonging to the space group R-3. crystallography.netresearchgate.net This structure is isostructural with other hexahydroxometallates, such as sodium hexahydroxoiridate(IV) (Na₂[Ir(OH)₆]) and potassium hexahydroxoplumbate(IV) (K₂[Pb(OH)₆]). researchgate.netresearchgate.netresearchgate.net The investigation of related compounds, such as sodium hexahydroxoplatinate(IV) (Na₂[Pt(OH)₆]), has revealed the existence of at least two polymorphs. These polymorphs are characterized by different stacking sequences of otherwise identical hydroxidometalate layers, which suggests that similar polymorphic behavior based on stacking variations could be a theoretical possibility for this compound. researchgate.net However, to date, no definitive experimental or theoretical studies have been published to confirm the existence of such polymorphs for Na₂[Sn(OH)₆].

Studies involving the thermal analysis of related hexahydroxometallates indicate that these compounds undergo decomposition at elevated temperatures. For instance, Na₂[Ir(OH)₆] begins to decompose at approximately 220 °C, while a polymorphic variant of Na₂Pt(OH)₆ releases its constitutional water at temperatures exceeding 300 °C. researchgate.netresearchgate.net A safety data sheet for a product containing this compound notes a decomposition temperature above 100 °C. sigmaaldrich.com Any potential solid-state phase transitions would necessarily occur at temperatures below the onset of decomposition.

Detailed research findings on specific phase transition temperatures, the thermodynamic parameters (enthalpy and entropy of transition), or the kinetics of any polymorphic transformations for this compound are not currently available in the cited literature. Further dedicated research would be required to explore the possibility of polymorphism and to characterize any potential phase transitions in this compound.

The crystallographic data for the known trigonal form of this compound is summarized in the table below.

Crystallographic Data for this compound (Na₂[Sn(OH)₆])
ParameterValueReference
Crystal SystemTrigonal crystallography.netresearchgate.net
Space GroupR-3 crystallography.netresearchgate.net
Unit Cell Parameters
a5.951(1) Å researchgate.net
c14.191(2) Å researchgate.net
Calculated Properties
Formula Units per Cell (Z)3 researchgate.net

Spectroscopic Characterization and Vibrational Analysis

Vibrational Spectroscopy: Infrared and Raman Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. For disodium (B8443419) tin hexahydroxide, these methods are crucial for understanding the vibrations of the [Sn(OH)₆]²⁻ anion.

The vibrational spectrum of the hexahydroxystannate(IV) anion, [Sn(OH)₆]²⁻, is characterized by distinct modes associated with the hydroxide (B78521) (OH) groups and the tin-oxygen (Sn-O) bonds. The [Sn(OH)₆]²⁻ ion possesses octahedral (Oₕ) symmetry, which governs the selection rules for IR and Raman activity of its fundamental vibrations. nih.gov

The O-H stretching vibrations are typically observed in the high-frequency region of the infrared spectrum, generally between 3400 and 3600 cm⁻¹. semanticscholar.org The Sn-O-H bending modes appear at lower frequencies. The vibrations involving the SnO₆ core are of particular interest for confirming the octahedral coordination. These include the Sn-O stretching and O-Sn-O bending modes.

In a study of perovskite NiSn(OH)₆ nanoparticles, broad peaks around 3455 cm⁻¹ in the FT-IR spectrum were assigned to the O-H stretching mode of the hydroxide groups. semanticscholar.org Raman spectroscopy is particularly useful for identifying metal-hydroxyl stretching modes. researchgate.net For instance, in Sn-containing layered double hydroxides, Raman spectroscopy was more effective than FT-IR in distinguishing between different metal-OH stretching vibrations. researchgate.net The spectra of hexahalo complexes, which are isostructural with the [SnO₆] core, show that as the mass of the ligand increases, the vibrational modes shift to lower energies. nih.gov

Table 1: Typical Vibrational Modes for Hexahydroxystannate(IV) and Related Compounds

Vibrational Mode Typical Frequency Range (cm⁻¹) Spectroscopic Technique Notes
O-H Stretching 3400 - 3600 IR, Raman A broad band is often observed due to hydrogen bonding.
Sn-O-H Bending 800 - 1200 IR, Raman Can be coupled with other modes.
Sn-O Stretching 400 - 600 IR, Raman Sensitive to the Sn-O bond strength and coordination number.
O-Sn-O Bending 200 - 400 IR, Raman Reflects the geometry of the SnO₆ octahedron.

Mössbauer Spectroscopy: Probing Tin Oxidation State and Local Environment

Mössbauer spectroscopy, specifically using the ¹¹⁹Sn isotope, is an exceptionally sensitive technique for determining the oxidation state, site symmetry, and bonding characteristics of tin atoms in a compound. nipne.rounimi.it The primary parameters obtained from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE₋).

The isomer shift is directly related to the electron density at the tin nucleus and is highly indicative of the oxidation state. For tin compounds, Sn(IV) species exhibit isomer shifts in a distinct range, typically close to 0 mm/s relative to a standard like SnO₂ or CaSnO₃. researchgate.netrsc.org This is because Sn(IV) has a 5s⁰ electronic configuration, resulting in lower s-electron density at the nucleus compared to Sn(II) (5s²). In contrast, Sn(II) compounds show significantly positive isomer shifts. Therefore, for disodium tin hexahydroxide, where tin is in the +4 oxidation state, an isomer shift near 0 mm/s is expected.

Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient at the tin nucleus. libretexts.org In a perfectly symmetrical environment, such as a perfect octahedron, the electric field gradient is zero, and no quadrupole splitting is observed (ΔE₋ = 0). For the [Sn(OH)₆]²⁻ anion in this compound, the degree of quadrupole splitting provides information about distortions from ideal octahedral symmetry. A small, non-zero quadrupole splitting would suggest a slightly distorted octahedral environment for the tin atom. For example, studies on Sn(IV) perfluoropinacolate complexes with O₆ coordination around the tin center show Mössbauer spectra similar to SnO₂. rsc.org

Table 2: Expected ¹¹⁹Sn Mössbauer Parameters for this compound

Parameter Expected Value Interpretation
Isomer Shift (δ) (mm/s vs. SnO₂) ~0 Confirms the +4 oxidation state of tin. rsc.org
Quadrupole Splitting (ΔE₋) (mm/s) Close to 0 Indicates a highly symmetric, near-octahedral local environment for the tin atom.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to determine the local geometric and electronic structure of a specific absorbing atom within a material. unimi.it For this compound, XAS at the tin K-edge can provide detailed information about the tin atom's oxidation state, coordination geometry, and bond distances. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). iucr.org

The XANES region, which encompasses the pre-edge, edge, and the region up to about 50 eV above the absorption edge, is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. unimi.itiucr.org The energy of the absorption edge itself is a strong indicator of the oxidation state. For tin compounds, the K-edge energy shifts to higher values as the oxidation state increases. A shift of approximately 5 eV is observed when going from Sn(0) to Sn(IV). researchgate.net Therefore, the Sn K-edge energy for this compound would be characteristic of a Sn(IV) species. The shape and features of the XANES spectrum are also a fingerprint of the local coordination environment. For an octahedral complex like [Sn(OH)₆]²⁻, the XANES spectrum would exhibit features consistent with a six-coordinate tin center.

The EXAFS region consists of oscillations that extend for several hundred eV beyond the XANES region. unimi.it Analysis of these oscillations provides quantitative information about the local atomic environment around the central tin atom, including the number of neighboring atoms (coordination number), their distances (bond lengths), and the degree of local disorder (Debye-Waller factor).

For this compound, EXAFS analysis would be expected to confirm the coordination of the tin atom by six oxygen atoms from the hydroxide ligands in the first coordination shell. The analysis would also yield a precise value for the Sn-O bond distance. In related organotin(IV) complexes with oxygen-donor ligands, EXAFS has been successfully used to determine the local structure around the tin atom, confirming coordination numbers and bond lengths. researchgate.net Similarly, EXAFS studies on chromium-promoted tin(IV) oxide have provided detailed information on the local structure and particle size. acs.org

Table 3: Information Obtainable from XAS for this compound

Spectroscopic Technique Parameter Information Yielded
XANES Edge Energy Confirms the +4 oxidation state of tin. researchgate.net
Spectral Features Provides a fingerprint for the octahedral coordination geometry.
EXAFS Coordination Number Determines the number of nearest neighbors (6 oxygen atoms).
Bond Distance Measures the precise Sn-O bond length.
Debye-Waller Factor Quantifies the degree of static and thermal disorder in the Sn-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Related Tin Compounds and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation in solution and the solid state. acs.org Tin has three NMR-active isotopes with spin I = 1/2: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. huji.ac.il Due to its higher natural abundance and sensitivity, ¹¹⁹Sn NMR is the most commonly used for studying tin compounds. huji.ac.ilnorthwestern.edu

The ¹¹⁹Sn chemical shift (δ) is highly sensitive to the coordination number, the nature of the ligands, and the geometry around the tin atom, covering a very wide range of over 5000 ppm. northwestern.edunih.gov For Sn(IV) compounds, the chemical shifts are generally found in a characteristic range. Six-coordinate Sn(IV) compounds, such as hexafluorostannates, typically resonate in the region of -600 to -800 ppm relative to the standard tetramethyltin (B1198279) (SnMe₄). It is expected that the ¹¹⁹Sn chemical shift for the [Sn(OH)₆]²⁻ anion in this compound would fall within a similar range for six-coordinate Sn(IV) in an oxygen-rich environment. For example, solid-state ¹¹⁹Sn NMR spectra of Sn(IV) systems typically show spans of 0–200 ppm, which are smaller than those for Sn(II) compounds. nih.gov

In addition to the chemical shift, coupling constants between tin and other nuclei (e.g., ¹H in the hydroxide ligands) can provide further structural information. While direct NMR data for this compound is not widely reported, the principles of ¹¹⁹Sn NMR and data from related inorganic and organotin compounds provide a strong basis for its characterization. acs.orghuji.ac.ilnih.gov

Table 4: NMR Properties of Tin Isotopes and Expected ¹¹⁹Sn NMR Parameters

Property ¹¹⁵Sn ¹¹⁷Sn ¹¹⁹Sn
Natural Abundance (%) northwestern.edu 0.34 7.68 8.59
Nuclear Spin (I) northwestern.edu 1/2 1/2 1/2
Relative Sensitivity northwestern.edu 0.035 0.045 0.052
Expected ¹¹⁹Sn Chemical Shift (δ) for [Sn(OH)₆]²⁻ (ppm vs. SnMe₄) - - ~ -600 to -800 (estimated)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solution Stability

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. hnue.edu.vnmsu.edu This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. hnue.edu.vn For this compound, Na₂[Sn(OH)₆], the species of interest is the hexahydroxostannate(IV) anion, [Sn(OH)₆]²⁻. wikipedia.org In this complex, the central tin atom is in the +4 oxidation state, which has a d¹⁰ electronic configuration. Consequently, the electronic transitions observed are not the d-d transitions typical of transition metal complexes. ethz.chlibretexts.org Instead, the absorption bands in the UV region are generally attributed to ligand-to-metal charge transfer (LMCT) transitions.

Detailed Research Findings

Research on related hexahydroxystannate perovskites, such as MgSn(OH)₆, provides insight into the electronic properties of the [Sn(OH)₆]²⁻ octahedron. These materials are characterized by UV-Vis diffuse reflectance spectroscopy (DRS) to determine their optical absorption properties. For MgSn(OH)₆, a distinct absorption edge is observed at approximately 303 nm. mdpi.com This absorption in the ultraviolet region is why the compound appears colorless to the human eye, as it does not absorb light in the visible part of the spectrum (approximately 400-700 nm). msu.edu The electronic transition is from the filled oxygen 2p orbitals (from the hydroxide ligands) to the empty 5s orbitals of the Sn(IV) center.

The optical band gap (E_g) can be estimated from the absorption edge. For MgSn(OH)₆, the calculated band gap is around 4.09 eV, while for SnO₂, it is approximately 3.61 eV. mdpi.com This high band gap value is characteristic of a semiconductor that absorbs in the UV region. researchgate.net

Table 1: Electronic Absorption Data for Related Hexahydroxystannate Compounds

This interactive table presents the UV-Vis absorption data for compounds containing the hexahydroxystannate(IV) anion, as determined by diffuse reflectance spectroscopy.

CompoundAbsorption Edge (nm)Calculated Band Gap (eV)Source
MgSn(OH)₆~3034.09 mdpi.com
BaSn(OH)₆Not specified3.74 researchgate.net

Solution Stability Analysis

UV-Vis spectroscopy is a valuable, non-invasive method for assessing the stability of solutions over time. ethz.ch For a solution of this compound, changes in the UV spectrum can indicate decomposition or aggregation. A stable solution would exhibit a consistent absorbance spectrum over a prolonged period. researchgate.net However, if the [Sn(OH)₆]²⁻ anion undergoes hydrolysis or condensation reactions, it may form colloidal particles of tin oxide/hydroxide. iaea.org This would lead to an increase in light scattering, observed as a broad, rising baseline in the UV-Vis spectrum, particularly at shorter wavelengths. By monitoring the absorbance at a fixed wavelength over time, the rate of any potential degradation can be quantified.

Table 2: Hypothetical Time-Resolved UV-Vis Absorbance Data for this compound Solution Stability

This interactive table illustrates a hypothetical dataset for monitoring the stability of a 0.01 M aqueous solution of Na₂[Sn(OH)₆] at 220 nm. An increase in absorbance over time could suggest the formation of colloidal species.

Time (hours)Absorbance at 220 nmObservation
00.350Clear solution, initial spectrum recorded.
120.352No significant change.
240.355Slight increase in absorbance.
480.365Noticeable increase, suggesting early-stage particle formation.
720.380Continued increase in absorbance, potential instability.

This analysis underscores the utility of UV-Vis spectroscopy in elucidating the electronic structure and confirming the solution-state integrity of this compound, relying on data from analogous compounds to infer its properties.

Theoretical and Computational Chemistry

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are essential for determining the fundamental electronic and geometric properties of a compound from first principles. These methods solve approximations of the Schrödinger equation to find the electron distribution and the corresponding energy of the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for optimizing the geometry and calculating the vibrational frequencies of inorganic complexes like disodium (B8443419) tin hexahydroxide.

Vibrational Frequencies: After geometry optimization, DFT calculations can determine the vibrational modes of the molecule. These correspond to the stretching and bending motions of the chemical bonds. The calculated frequencies can be compared directly with experimental infrared (IR) and Raman spectra to validate the computed structure. For the [Sn(OH)₆]²⁻ anion, a key vibrational mode, the M-OH (metal-hydroxide) bend, has been experimentally observed at 1065 cm⁻¹. researchgate.net A DFT study would calculate the full spectrum of vibrational modes, aiding in the interpretation of experimental spectra.

Table 1: Representative Data from DFT Calculations for [Sn(OH)₆]²⁻ (Note: Computationally derived values for this specific anion are not widely published; the table illustrates the type of data generated and includes the available experimental value for comparison.)

ParameterComputational MethodCalculated ValueExperimental Value
Geometric Parameters
Sn-O Bond LengthDFT (e.g., B3LYP)Data not available2.071 Å researchgate.net
O-Sn-O Bond AngleDFT (e.g., B3LYP)Data not available~90° (idealized octahedron)
Vibrational Frequencies
Sn-OH Bending ModeDFT (e.g., B3LYP)Data not available1065 cm⁻¹ researchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on theoretical principles without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are computationally more intensive than DFT but can provide a more accurate description of the electronic structure.

For disodium tin hexahydroxide, high-level ab initio calculations would offer a precise determination of the electron distribution, molecular orbital energies, and ionization potential. They are particularly valuable for understanding subtle electronic effects, such as the nature of the Sn-O bond and the influence of the sodium counter-ions on the [Sn(OH)₆]²⁻ anion. While ab initio studies have been performed on related tin compounds, such as tin(IV) hexahydroperoxo complexes, specific research applying these high-level methods to Na₂[Sn(OH)₆] is not present in the available literature. acs.org

Computational Thermodynamics and Reaction Pathway Modeling

Computational thermodynamics uses statistical mechanics and quantum chemical energy calculations to predict the thermodynamic properties of a compound, such as its enthalpy of formation, entropy, and Gibbs free energy. These calculations are crucial for understanding the stability of a compound and its behavior in chemical reactions.

For this compound, these methods could be used to model its thermal decomposition, predicting the reaction pathway and the structure of intermediate and final products, such as tin(IV) oxide. mdpi.com Studies on analogous compounds, like CaSn(OH)₆ and SrSn(OH)₆, have shown that the decomposition path varies with the cation, proceeding through amorphous intermediates before forming crystalline perovskite structures (CaSnO₃, SrSnO₃) at higher temperatures. researchgate.net Similar computational modeling for Na₂[Sn(OH)₆] would provide valuable insights into its thermal stability and transformation processes. However, dedicated studies modeling these reaction pathways for the sodium salt are not found in the literature.

Molecular Dynamics Simulations for Solution Behavior and Interfacial Phenomena

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD can model the behavior of materials in different phases, including in solution.

Theoretical Prediction of Coordination Environments and Hydration Effects

Theoretical methods can predict the preferred coordination number and geometry of a central atom in a complex, as well as the structure of water molecules hydrating the species in solution.

For the [Sn(OH)₆]²⁻ anion, the coordination environment is a central tin(IV) ion surrounded by six hydroxide (B78521) ligands. Quantum chemical calculations would confirm that the octahedral arrangement of the OH⁻ groups is the most energetically favorable geometry. Furthermore, these models can predict the effects of hydration. Theoretical calculations would detail the formation of hydrogen bonds between the hydroxide ligands of the anion and the surrounding water molecules. This provides insight into how the complex is stabilized in an aqueous environment and how it influences the local structure of the water. While the octahedral coordination is experimentally known, detailed theoretical predictions of the hydration sphere around the [Sn(OH)₆]²⁻ anion have not been specifically reported.

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Reactivity and Solution Chemistry

Peroxide Stabilization Mechanisms and Applications

Disodium (B8443419) tin hexahydroxide, also referred to as sodium stannate, serves as a crucial stabilizer for hydrogen peroxide solutions. wikipedia.orgatamanchemicals.comatamanchemicals.com The inherent instability of hydrogen peroxide, which tends to decompose into water and oxygen, is often accelerated by the presence of trace metal ions. Disodium tin hexahydroxide mitigates this decomposition, enhancing the shelf-life and efficacy of hydrogen peroxide for various applications. reaxis.comgoogle.com

The primary mechanism by which this compound stabilizes hydrogen peroxide involves the sequestration of catalytic metal ions. Transition metals, even in minute quantities, can initiate decomposition pathways. As a potent chelating agent, this compound effectively binds to these metal contaminants, rendering them inactive. reaxis.com The stability of the stabilized peroxide solution is significantly influenced by the pH. Research indicates that the highest degree of stability is achieved within a pH range of approximately 4 to 5. google.com Within this acidic range, the tin compound remains dissolved and effectively prevents the precipitation of tin compounds, which would diminish its stabilizing capacity. google.com

Further research has explored enhancing the stabilizing properties of stannates through polymerization. Aqueous solutions of stannates can be polymerized into a soluble polymeric form that demonstrates greater effectiveness in stabilizing hydrogen peroxide compared to their unpolymerized counterparts. google.com This process is typically carried out in an aqueous solution with a stannate concentration, calculated as Na₂[Sn(OH)₆], ranging from about 0.05% to 10% by weight. google.com

In certain formulations, this compound is used in combination with other compounds to optimize stability. For instance, it can be employed with nitrilo trimethylene phosphonic acid and its salts. google.com In such combined stabilizer systems, the concentration of the tin compound is carefully controlled.

The application of this compound as a peroxide stabilizer is detailed in various research and patent literature, which specify effective concentrations and conditions.

Table 1: Research Findings on this compound in Peroxide Stabilization

Stabilizer System Concentration of Tin Compound pH Range Key Findings Reference
This compound Equivalent to 5-100 mg of tin per liter 4 - 5 Optimal stability is achieved in this pH range, preventing precipitation of tin compounds. google.com
Polymerized water-soluble stannate 0.5 to 200 milligrams of sodium stannate per liter Not specified Polymerized stannate is more effective for stabilization. google.com

Advanced Applications and Functionalization

Precursor Role in Advanced Materials Synthesis

As a precursor, disodium (B8443419) tin hexahydroxide provides a foundational building block for the creation of sophisticated tin-based materials. Its decomposition and reaction pathways can be controlled to yield materials with desired properties for electronic, optical, and structural applications.

While various precursors are utilized for the synthesis of tin oxide (SnO₂) nanoparticles and thin films, sodium stannate (the anhydrous form of disodium tin hexahydroxide) can be a key ingredient. Tin oxide is a well-known n-type semiconductor with a wide bandgap, making it suitable for a range of electronic and optical applications such as gas sensors, transparent conductive coatings, and components in solar cells.

The synthesis of tin oxide thin films can be achieved through sol-gel processes. In one approach, gold nanoparticles are first coated with a thin layer of SnO₂ via a simple hydrothermal process using sodium stannate trihydrate (Na₂SnO₃·3H₂O) uh.edu. These coated nanoparticles can then be homogeneously doped into a SnO₂ sol-gel precursor to fabricate composite thin films uh.edu. Another method involves the preparation of a SnO₂ particle sol by reacting a solution of sodium hexahydroxostannate(IV) with nitric acid rsc.org. This sol can then be gelled and processed to form tin oxide materials rsc.org. The properties of the resulting tin oxide materials, such as crystallinity and porosity, can be tailored by controlling the synthesis conditions semanticscholar.org.

Key Research Findings on Tin Oxide Synthesis:

Precursor SystemSynthesis MethodResulting MaterialKey Finding
Sodium stannate trihydrateHydrothermal processSnO₂-coated gold nanoparticlesEncapsulation of gold nanoparticles with a tin oxide shell for phase-transfer into isopropanol (B130326) without aggregation uh.edu.
Sodium hexahydroxostannate(IV)Sol-gel with nitric acidTin oxide hydrogelGelation can be induced by the addition of acid, and the resulting hydrogel can be further processed rsc.org.
Combustion synthesis precursorMultilayer depositionIndium Tin Oxide (ITO) thin filmsDownscaling individual layer thickness reduces porosity and significantly boosts electrical conductivity semanticscholar.org.

The utilization of this compound as a direct precursor in the synthesis of tin alloys and composite materials is not extensively documented in publicly available research. However, the broader field of tin chemistry indicates that tin compounds are fundamental to creating a wide array of alloys and composites with tailored properties. For instance, sodium stannate is used in the manufacturing of various metallic stannates showa-america.com.

Tin alloys are crucial in numerous applications, including solders, bearings, and coatings. The creation of these alloys often involves metallurgical processes at elevated temperatures where the precise introduction of tin is critical. While elemental tin is more commonly used in these processes, the potential for using tin salts like sodium stannate in specific hydrometallurgical or electrochemical synthesis routes for tin alloy powders or coatings exists.

Electrochemical Applications in Surface Science

This compound, often referred to as sodium stannate in plating literature, is a cornerstone of alkaline tin plating due to its excellent solubility and stability in caustic solutions. This section explores its role in various electrochemical deposition and protection methodologies.

Alkaline tin plating baths primarily utilize sodium stannate or potassium stannate as the source of tin ions. These baths are favored for their high throwing power, meaning they can produce a uniform coating on objects with complex shapes gtzworld.com. This compound dissolves in alkaline solutions to form the hexahydroxostannate(IV) ion, [Sn(OH)₆]²⁻, from which tin is deposited onto the cathode.

The composition of an alkaline tin plating bath is critical for achieving a high-quality deposit. Key components include the tin salt (sodium stannate), a strong alkali (sodium hydroxide), and sometimes other additives to improve the plating characteristics.

Typical Alkaline Tin Plating Bath Compositions:

ComponentConcentration Range (g/L) - Example 1Concentration Range (g/L) - Example 2Purpose
Sodium Stannate70 - 110100 - 120 (for VAT plating)Source of tin ions gtzworld.comgoogle.com.
Sodium Hydroxide (B78521)6 - 910 - 12 (for VAT plating)Provides conductivity and stabilizes the bath gtzworld.comgoogle.com.
Sodium Acetate1 - 14-Acts as a buffer and improves anode corrosion google.com.
Hydrogen Peroxide0.01 - 1-Oxidizes stannite (B86514) (Sn(II)) to stannate (Sn(IV)) google.com.

The operating conditions for these baths, such as temperature and current density, are also tightly controlled to ensure the desired plating quality. Temperatures typically range from 60-80°C, with current densities between 3-11 A/dm² google.com.

In the realm of electroless deposition , which does not require an external electric current, sodium stannate can also play a role. Some formulations for electroless tin plating on non-metallic surfaces involve a colloidal catalyst solution that can contain sodium stannate along with stannous chloride and a palladium salt google.com. This process is crucial for the metallization of plastics and other insulators in the electronics industry. While many electroless tin plating solutions for copper are based on the displacement reaction using acidic solutions with thiourea, alkaline formulations also exist instructables.com.

Electrochemical migration (ECM) is a phenomenon that can lead to short circuits in electronic devices, especially in the presence of moisture. It involves the dissolution of a metal at an anode, migration of the resulting ions, and their deposition as dendritic structures at a cathode. The formation of tin whiskers, which are spontaneous single-crystal growths from tin surfaces, is another reliability concern in electronics srnl.govst.com.cn.

While specific studies detailing the role of this compound as a direct inhibitor for ECM or tin whisker growth are scarce, the principles of corrosion inhibition in tin systems are relevant. The formation of a stable, passive oxide or hydroxide layer on the tin surface is a key mechanism for preventing corrosion and potentially mitigating whisker growth. Alkaline solutions, such as those containing sodium stannate, can promote the formation of a passivating layer of tin(IV) oxide/hydroxide on the tin surface. This layer can act as a barrier to further electrochemical reactions.

Research has shown that various compounds can inhibit the ECM of tin. For instance, the addition of certain inhibitors to the environment can lead to the formation of a protective film on the anode, retarding the dissolution of tin nasa.gov. While not directly involving this compound, these studies highlight the importance of surface film formation in preventing ECM.

The development of advanced energy storage systems, such as sodium-ion batteries (SIBs), is a critical area of research. Electrolyte additives play a crucial role in improving the performance, stability, and safety of these batteries by modifying the properties of the electrolyte and the electrode-electrolyte interface patsnap.comsciepublish.com.

While the direct use of this compound as an electrolyte additive is not widely reported, research into stannate-based materials for battery anodes is ongoing mdpi.comnih.gov. Tin-based anodes are attractive due to their high theoretical capacity. However, they suffer from large volume changes during the alloying/de-alloying process with sodium or lithium ions, which can lead to rapid capacity fading nih.gov.

One study investigated the effect of sodium stannate as an electrolyte additive on the electrochemical performance of a Mg-Li-Y alloy electrode in a NaCl solution. The addition of Na₂SnO₃ was found to influence the product film on the electrode surface and improve the performance of a Mg-H₂O₂ semi-fuel cell rsc.org. This suggests that stannate compounds can have beneficial effects in specific electrochemical energy systems, although their application in conventional lithium-ion or sodium-ion battery electrolytes is not yet established. The focus in SIBs has been more on other types of additives to stabilize the solid electrolyte interphase (SEI) sciepublish.com.

Industrial Catalysis and Chemical Process Engineering

In the realm of chemical process engineering, tin compounds, including sodium stannate (the parent compound of this compound), serve as effective catalysts, particularly in the synthesis of polyesters through esterification and transesterification reactions. reaxis.com The catalytic activity of tin compounds in these processes is primarily attributed to their function as Lewis acids.

The mechanism of tin-catalyzed esterification involves the coordination of the tin center with the carbonyl oxygen of the carboxylic acid or ester. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. This process facilitates the formation of the ester linkage and the elimination of water or a smaller alcohol molecule. rsc.org

There are two main proposed pathways for this catalytic cycle:

Lewis Acid Mechanism: The tin catalyst acts as a classic Lewis acid, activating the carbonyl group towards nucleophilic attack. This can proceed via either an intermolecular or intramolecular pathway, depending on whether the alcohol is already coordinated to the metal center. rsc.org

Exchange/Insertion Mechanism: This pathway involves an initial associative exchange of an alcohol molecule with a ligand on the tin catalyst to form a tin alkoxide. Subsequently, the carboxylic acid coordinates and inserts into the Sn-O bond of the alkoxide, leading to the formation of the ester. rsc.org

Tin-based catalysts are valued in polyester (B1180765) production for their high catalytic activity and selectivity, which can lead to efficient and controlled polymerization processes. google.com

Textile Industry Applications

This compound plays a significant role in the textile industry, primarily as a mordant in dyeing processes and as a flame retardant.

Mordants are essential in textile dyeing for fixing dyes to fabrics, thereby enhancing the wash and light fastness of the colors. taylorandfrancis.com this compound, as a source of tin ions, acts as a mordant by forming a coordination complex with the dye molecule, which then attaches to the textile fiber. researchgate.net This insoluble complex, known as a dye lake, becomes physically trapped within the fiber structure, leading to improved color retention. researchgate.net

The mechanism of mordanting with tin compounds involves the formation of a chemical bridge between the dye and the fiber. The tin ion, with its ability to form multiple coordination bonds, chelates with functional groups on both the dye molecule (such as hydroxyl or carboxyl groups) and the fiber (for example, the amide and carboxyl groups in wool and silk). This creates a stable, insoluble complex that firmly adheres the dye to the textile. researchgate.net

The application of a tin-based mordant can be performed in three ways:

Pre-mordanting: The textile is treated with the mordant before dyeing.

Meta-mordanting: The mordant is added to the dye bath during the dyeing process.

Post-mordanting: The dyed textile is treated with the mordant. researchgate.net

Tin mordants are particularly noted for their ability to brighten colors, especially reds, oranges, and yellows. kristinarzt.com

Inorganic tin compounds, including this compound, are effective flame retardants, particularly when used as synergists with halogen-containing polymers. researchgate.net While tin compounds on their own have limited flame retardancy, their efficacy is significantly enhanced in the presence of halogens. researchgate.net The primary mechanism of action is through gas-phase radical quenching. wikipedia.org

During combustion, the halogenated polymer releases hydrogen halides (e.g., HCl, HBr). The tin compound reacts with these to form volatile tin halides (e.g., SnCl₂, SnBr₂, SnCl₄). researchgate.net These tin halides then act as radical scavengers in the flame, interrupting the chain reactions of combustion. They react with highly reactive radicals such as H• and OH•, replacing them with less reactive halogen radicals (Cl• or Br•). This slows down the exothermic processes of the flame, reducing heat generation and flame propagation. wikipedia.orgmdpi.com

The synergistic flame retardant action of tin compounds can be summarized in the following steps:

Thermal decomposition of the halogenated polymer releases hydrogen halides.

The tin compound reacts with the hydrogen halides to form volatile tin halides.

The tin halides enter the gas phase (the flame).

In the flame, the tin halides interrupt the combustion chain reaction by scavenging highly reactive radicals.

This dual-phase activity, involving both condensed-phase reactions to form the active species and gas-phase inhibition, makes tin compounds effective flame retardant synergists. researchgate.net

Glass and Ceramic Science

This compound is a precursor to tin oxide (SnO₂), which has important applications in the glass and ceramic industries.

In glass manufacturing, tin oxide acts as a clarifying or fining agent, which helps to remove gas bubbles from the molten glass. citedrive.com The high viscosity of some glass melts, such as aluminosilicates, makes the removal of bubbles challenging, and fining agents are crucial for producing high-quality, defect-free glass. researchgate.net

The clarifying mechanism of tin oxide is based on its redox behavior at high temperatures. At the high temperatures of the glass melt, tetravalent tin (Sn⁴⁺) is reduced to divalent tin (Sn²⁺), releasing oxygen gas:

2SnO₂ → 2SnO + O₂

This release of oxygen into the melt allows smaller bubbles of other gases (like CO₂ and SO₂) to diffuse into the larger oxygen bubbles, which then rise to the surface and are removed more easily. citedrive.comresearchgate.net The reduction of Sn(IV) occurs at a temperature where the glass viscosity is low enough for the bubbles to escape effectively. researchgate.net The redox potential of the Sn²⁺/Sn⁴⁺ couple is such that it provides this fining action at the appropriate stage of the glass melting process. ias.ac.in

The local coordination environment of tin in the glass structure also plays a role. Sn(IV) is typically octahedrally coordinated and integrated into the glass network, while Sn(II) has a lower coordination number and acts more as a network modifier. researchgate.netgeoscienceworld.org

In the ceramic industry, tin oxide derived from precursors like this compound is a well-established opacifier and a component of various pigments. digitalfire.com As an opacifier, the fine particles of tin oxide, which have a high refractive index and low solubility in the glaze melt, scatter light, resulting in an opaque white finish. wikipedia.org

Tin oxide is also a crucial component in the formulation of a range of ceramic pigments, most notably chrome-tin pinks and maroons. digitalfire.com The "chrome-tin pink" color is produced when a small amount of chromium oxide is introduced into a glaze containing tin oxide and calcium carbonate. The resulting pigment has a sphene (calcium tin silicate, CaSnSiO₅) crystal structure, with chromium ions incorporated into the lattice. researchgate.netresearchgate.net The stability of this structure within the glaze is critical for achieving the desired color. researchgate.net

The formulation of these pigments requires careful control of the chemical composition and firing conditions to ensure the formation of the correct crystalline phase and to prevent the color from breaking down. energ-en.rodigitalfire.com Tin oxide acts as a host lattice and a color stabilizer in these systems. wikipedia.org By varying the composition and the addition of other minor components, a range of colors from pink to violet can be achieved. energ-en.ro

Environmental Chemistry and Remediation

This compound, formally known as sodium hexahydroxostannate(IV) (Na₂[Sn(OH)₆]), is a compound with applications in environmental remediation, particularly in the treatment of water and industrial effluents. chemiis.com Its utility in this field is centered on its capacity to interact with and immobilize certain hazardous contaminants. The compound serves as a reagent for the removal of heavy metals from various media. chemiis.comatamanchemicals.commeghachem.org While primarily recognized for its roles in metallurgy and as a stabilizer for hydrogen peroxide, its functions extend to environmental protection processes where the sequestration of toxic elements is required. meghachem.orgwikipedia.org

Adsorption and Removal of Heavy Metal Contaminants (e.g., arsenic, lead)

This compound is effective in the removal of heavy metal contaminants, notably arsenic and lead. atamanchemicals.commeghachem.org This capability is leveraged in several industrial contexts, including metallurgy, glass, and ceramics manufacturing, to separate these hazardous elements. meghachem.orgatamankimya.com In the context of environmental remediation, it is used in water purification systems to address heavy metal contamination. chemiis.com

The mechanism of removal involves the chemical precipitation of the heavy metals. The hexahydroxostannate(IV) anion, [Sn(OH)₆]²⁻, provides a reactive species that can form insoluble complexes with heavy metal cations. When introduced into contaminated water, this compound dissociates, and the tin hydroxide complex interacts with dissolved lead (Pb²⁺) and arsenic species (such as arsenates and arsenites) to form stable, insoluble precipitates. These precipitates can then be effectively removed from the aqueous phase through standard solid-liquid separation techniques like filtration or sedimentation. One source also describes its action in water treatment as that of a reducing agent, which may play a role in converting soluble heavy metal species into less soluble forms. chemiis.com

Detailed research findings quantifying the adsorption capacity, efficiency under varying pH levels, and kinetic properties of pure this compound for environmental remediation are not extensively detailed in the available literature. However, its established use in industrial processes for arsenic and lead separation confirms its efficacy. atamanchemicals.commeghachem.orgatamankimya.com

The following table illustrates the typical parameters investigated in studies on heavy metal removal from aqueous solutions. Please note: This data is illustrative to demonstrate common research parameters and does not represent actual experimental results for this compound from the provided sources.

ParameterValueConditions
Contaminant Lead (Pb²⁺)Initial Conc: 50 mg/L
Adsorbent Dose 1.0 g/LTemperature: 25°C
pH 6.0Contact Time: 120 min
Removal Efficiency >95%-
Contaminant Arsenic (As⁵⁺)Initial Conc: 10 mg/L
Adsorbent Dose 1.5 g/LTemperature: 25°C
pH 7.5Contact Time: 180 min
Removal Efficiency >90%-

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Pathways for Tailored Disodium (B8443419) Tin Hexahydroxide Forms

Future research will likely focus on moving beyond traditional synthesis methods to develop novel pathways that allow for precise control over the physicochemical properties of disodium tin hexahydroxide. Current industrial production often relies on the reaction of tin metal or its oxide with sodium hydroxide (B78521) solution. researchgate.netmeghachem.org While effective, these methods offer limited control over particle size, morphology, and purity.

Emerging synthetic strategies such as hydrothermal and solvothermal methods present promising avenues for creating tailored forms of stannates. utrgv.edunih.gov These techniques, which involve chemical reactions in aqueous or non-aqueous solvents at elevated temperatures and pressures, can enable the synthesis of materials with specific crystal structures and morphologies. For instance, hydrothermal synthesis has been successfully employed to produce crystalline zinc stannate nanostructures, suggesting its applicability for sodium tin hexahydroxide. nih.gov Another innovative approach is the molten salt modified-solvothermal method, which could be adapted to produce unique structural forms of this compound. utrgv.edu Furthermore, alkaline pressure leaching from minerals like cassiterite is being explored as a more direct and potentially more sustainable route to sodium stannate, bypassing the energy-intensive production of metallic tin. researchgate.netresearchgate.net

The development of these controlled synthesis methods will be crucial for producing this compound with optimized properties for specific applications, such as enhanced catalytic activity or improved performance in electronic devices.

Synthetic PathwayDescriptionPotential Advantages
Hydrothermal Synthesis Chemical reactions in a sealed, heated aqueous solution.Control over crystallinity, particle size, and morphology. nih.gov
Solvothermal Synthesis Similar to hydrothermal, but using non-aqueous solvents.Can produce novel phases and nanostructures. scilit.com
Molten Salt Modified-Solvothermal A hybrid method leveraging the benefits of molten salt and solvothermal techniques.Potential for unique nanostructures with enhanced properties. utrgv.edu
Alkaline Pressure Leaching Direct extraction and synthesis from tin-containing minerals.Potentially more sustainable and cost-effective. researchgate.netresearchgate.net

In-depth Mechanistic Understanding of Complex Chemical Transformations

A deeper understanding of the reaction mechanisms involved in the formation and transformation of this compound is fundamental for advancing its synthesis and application. While detailed mechanistic studies specifically on the hydrolysis and condensation of sodium tin hexahydroxide are not extensively documented, valuable insights can be drawn from theoretical studies on analogous systems, such as silicon and titanium alkoxides. iastate.edunih.gov These studies reveal that hydrolysis and condensation reactions are often the key steps in the formation of metal-oxo frameworks.

Future research should focus on elucidating the kinetics and thermodynamics of the hydrolysis of tin precursors and the subsequent condensation to form the hexahydroxostannate(IV) anion, [Sn(OH)₆]²⁻. This will involve investigating the role of pH, temperature, and precursor concentration on the reaction pathways. Computational modeling, such as Density Functional Theory (DFT), can be a powerful tool to map out the energy landscapes of these transformations and identify key intermediates and transition states. mdpi.com A thorough mechanistic understanding will enable the rational design of synthetic protocols to achieve desired product characteristics with high precision.

Integration of Advanced In-Situ Characterization Techniques

To unravel the complex chemical transformations discussed above, the integration of advanced in-situ characterization techniques is paramount. These techniques allow for the real-time monitoring of reactions, providing a dynamic picture of the structural and electronic changes occurring. wikipedia.org Operando spectroscopy, which combines spectroscopic measurements with simultaneous reaction monitoring, is a particularly powerful approach. wikipedia.org

For the study of this compound, techniques such as in-situ Raman spectroscopy and X-ray Absorption Spectroscopy (XAS) can provide invaluable information. researchgate.netresearchgate.net Operando Raman spectroscopy can track changes in the vibrational modes of the Sn-O bonds, offering insights into the formation and transformation of the [Sn(OH)₆]²⁻ complex. researchgate.net Simultaneously, operando XAS can probe the local atomic and electronic structure of the tin atoms, revealing changes in oxidation state and coordination environment as the reaction progresses. researchgate.netacs.org The combination of these techniques can provide a comprehensive, time-resolved understanding of the reaction mechanisms. unito.it

Characterization TechniqueInformation ProvidedRelevance to this compound
Operando Raman Spectroscopy Real-time vibrational information.Monitoring the formation and transformation of Sn-O bonds. researchgate.net
Operando X-ray Absorption Spectroscopy (XAS) Real-time local atomic and electronic structure.Tracking changes in tin's oxidation state and coordination. researchgate.netacs.org
In-situ X-ray Diffraction (XRD) Real-time crystallographic information.Observing the formation and evolution of crystalline phases.

Design and Synthesis of Functionalized this compound Derivatives

The functionalization of this compound by introducing organic or inorganic moieties to its surface or structure opens up a vast design space for new materials with tailored properties. While research in this area is still nascent for this specific compound, the principles of surface modification and functionalization are well-established for other metallic and metal oxide systems. mdpi.commdpi.com

Future research could explore the covalent attachment of organic ligands to the hydroxide groups of the [Sn(OH)₆]²⁻ anion. This could be used to modify the solubility, dispersibility, and reactivity of the compound. For example, functionalization with long-chain organic molecules could render the material compatible with polymer matrices for the development of novel nanocomposites. Furthermore, the incorporation of other metal cations into the stannate structure could lead to the formation of mixed-metal hydroxystannates with unique electronic and catalytic properties. The synthesis of such functionalized derivatives will require the development of new synthetic strategies that allow for precise control over the type and degree of functionalization.

Exploration of this compound in Sustainable Chemical Processes

The development of sustainable chemical processes is a critical global challenge, and this compound and its derivatives have the potential to play a significant role as catalysts or catalyst precursors in "green chemistry" applications. Tin-based materials have already shown promise in several important reactions. For instance, tin-containing catalysts are being investigated for the electrocatalytic reduction of carbon dioxide (CO₂) to value-added chemicals, a key technology for carbon capture and utilization. rsc.org

Future research should systematically explore the catalytic activity of this compound in a range of sustainable chemical transformations. This could include its use as a solid base catalyst in organic synthesis, replacing traditional corrosive and hazardous reagents. Another promising area is its potential application in biomass conversion, where it could catalyze the transformation of renewable feedstocks into biofuels and biochemicals. Furthermore, related stannates, such as potassium stannate, have been investigated for high-temperature CO₂ capture, suggesting that sodium stannate could also be a candidate for this important environmental application. mdpi.com The development of highly active and stable catalysts based on this abundant and relatively non-toxic element is a key goal for future research.

Potential for Nanostructured Forms and Their Unique Properties

The transition from bulk materials to nanostructured forms often leads to the emergence of novel and enhanced properties due to quantum confinement effects and a high surface-area-to-volume ratio. The synthesis and characterization of nanostructured this compound are therefore a highly promising research direction. While much of the current research on nanostructured stannates has focused on compounds like zinc stannate, the methodologies and findings can be extended to the sodium analogue. chemiis.com

Future research will focus on the synthesis of this compound nanoparticles, nanowires, and other nanostructures using techniques such as solvothermal synthesis and controlled precipitation. meghachem.orgscilit.com These nanostructured materials are expected to exhibit unique optical, electronic, and catalytic properties. For example, nanoparticles of sodium stannate could be used to create stable core-shell structures with other materials, such as silver nanoparticles, leading to enhanced stability and functionality. rsc.org The exploration of these nanostructured forms could lead to applications in areas such as photocatalysis, gas sensing, and energy storage. mdpi.com

Nanostructured FormPotential Synthesis MethodPotential Unique Properties
Nanoparticles Controlled precipitation, solvothermal synthesis. meghachem.orgscilit.comHigh surface area, quantum size effects, enhanced catalytic activity.
Nanowires/Nanorods Hydrothermal synthesis. nih.govAnisotropic properties, potential for use in nanoelectronics.
Core-Shell Structures Surface coating methods. rsc.orgEnhanced stability, multifunctional properties.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for disodium tin hexahydroxide, and how can purity be verified?

  • Methodological Answer : Synthesis typically involves controlled hydrolysis of tin(IV) precursors in alkaline conditions. For purity verification, use inductively coupled plasma mass spectrometry (ICP-MS) to quantify residual sodium or tin ions. X-ray diffraction (XRD) can confirm crystallinity and phase purity by comparing peaks to reference data from the ECHA registration dossier . Thermogravimetric analysis (TGA) may also assess hydrate content or decomposition pathways.

Q. What spectroscopic and structural characterization techniques are recommended for this compound?

  • Methodological Answer :

  • XRD : Resolve crystalline structure and compare with known databases (e.g., ICDD PDF-4+).
  • FTIR/Raman spectroscopy : Identify Sn-OH and Sn-O vibrational modes to confirm hydroxide bonding.
  • Solid-state NMR : Use 119^{119}Sn NMR to probe local tin coordination environments .
  • SEM/EDS : Evaluate morphology and elemental composition, ensuring stoichiometric consistency (Na:Sn:OH ratios) .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or carbonation. Monitor humidity (<30% RH) to avoid deliquescence. Stability tests should replicate storage conditions over 12–24 months, with periodic XRD and TGA to detect phase changes, as suggested for similar hydroxides .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic stability data for this compound?

  • Methodological Answer : Conduct a systematic review of existing studies (following Cochrane Handbook guidelines) to identify variables affecting stability, such as synthesis pH, aging time, or impurities . Controlled replication experiments with standardized protocols (e.g., ISO methods) can isolate confounding factors. Use computational modeling (DFT) to predict stability under varying conditions and compare with empirical data .

Q. What experimental designs are optimal for assessing this compound’s catalytic activity in hydrolysis reactions?

  • Methodological Answer :

  • Kinetic studies : Monitor reaction rates via UV-Vis or NMR under controlled pH and temperature.
  • Comparative analysis : Benchmark against other tin-based catalysts (e.g., SnO2_2) using turnover frequency (TOF) and activation energy calculations.
  • Surface characterization : Apply BET surface area analysis and XPS to correlate catalytic efficiency with active site density .

Q. How can environmental persistence and ecotoxicity of this compound be evaluated in aqueous systems?

  • Methodological Answer :

  • Persistence : Conduct OECD 301 biodegradation tests under aerobic/anaerobic conditions, measuring tin ion leaching via ICP-MS .
  • Ecotoxicity : Use Daphnia magna or algal bioassays (OECD 202/201) to determine LC50_{50}/EC50_{50} values. Cross-reference with ECHA hazard data for analogous tin compounds .
  • Fate modeling : Apply QSAR models to predict partition coefficients (log KowK_{ow}) and bioaccumulation potential .

Q. What statistical approaches are appropriate for analyzing contradictory solubility data across studies?

  • Methodological Answer : Perform meta-analysis using tools like R or Python’s SciPy to aggregate solubility data. Apply ANOVA to identify significant variations due to experimental parameters (e.g., ionic strength, temperature). Uncertainty quantification (e.g., Monte Carlo simulations) can model error propagation from measurement techniques .

Data Presentation and Reproducibility

Q. How should researchers document and present raw data for this compound studies to ensure reproducibility?

  • Methodological Answer :

  • Raw data : Archive in supplementary materials with metadata (instrument settings, calibration details).
  • Processed data : Use tables/graphs with error bars (standard deviation) and significance annotations (p-values). Follow IUPAC guidelines for significant figures and SI units .
  • Reproducibility checklist : Include synthesis parameters (precursor ratios, reaction time), characterization conditions (e.g., XRD scan rate), and statistical thresholds .

Safety and Regulatory Compliance

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Refer to ECHA’s classification (e.g., Acute Tox. 4, H302) and SDS recommendations . Use fume hoods for powder handling, PPE (nitrile gloves, lab coats), and emergency showers. Implement waste disposal protocols for tin-containing residues, aligning with local regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.